4-Thiomorpholinopiperidin-1-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amines, such as 4-Thiomorpholinopiperidin-1-amine, involves several methods. One method includes the reduction of nitriles or amides and nitro compounds . Another method involves reactions of alkyl halides with ammonia and other amines . A practical and facile synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .

Molecular Structure Analysis

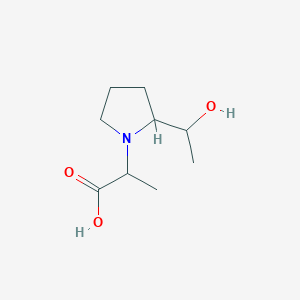

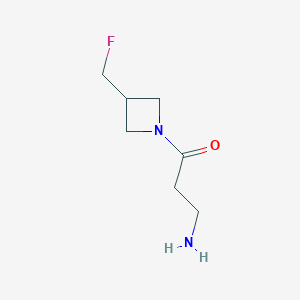

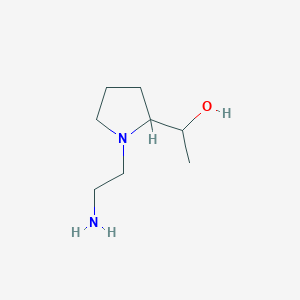

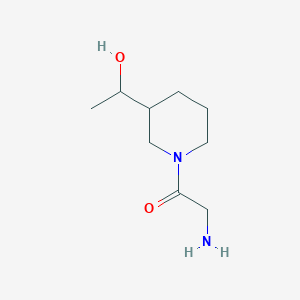

The molecular formula of 4-Thiomorpholinopiperidin-1-amine is C9H19N3S. The molecular weight is 201.33 g/mol. The structure of amines can be determined using 1H NMR spectra . The hydrogens attached to an amine show up 0.5-5.0 ppm . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .

Chemical Reactions Analysis

Amines, including 4-Thiomorpholinopiperidin-1-amine, can act as weak organic bases . They react with acids to form salts soluble in water . The reaction between a primary or secondary alkyl halide and the nucleophilic azide anion (N3-) to produce an alkyl azide is one of the typical reactions that take place with amines .

Physical And Chemical Properties Analysis

Amines have simple physical properties such as solubility and boiling points . The hydrogens attached to an amine show up 0.5-5.0 ppm . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . These hydrogens are deshielded by the electron-withdrawing effects of nitrogen and appear downfield in an NMR spectra compared to alkane hydrogens .

Wissenschaftliche Forschungsanwendungen

Antifungal and Antimicrobial Activities

The synthesis of 4-aminopiperidines, inspired by known antifungals, has shown remarkable antifungal activity, with derivatives such as 1-benzyl-N-dodecylpiperidin-4-amine demonstrating promising in vitro activity against Candida spp. and Aspergillus spp. This suggests potential for the development of new antifungal agents targeting ergosterol biosynthesis in fungi (Krauss et al., 2021). Additionally, thiomorpholine derivatives have been synthesized and assessed for antimicrobial activity, with some showing effective antimicrobial properties, indicating their potential as bioactive molecules (Kardile & Kalyane, 2010).

Materials Science and Catalysis

In the realm of materials science, acridone-amine based donor–acceptors have been synthesized for potential use as hole transporting materials in optoelectronic devices. These compounds, including morpholine substituted acridone compounds, exhibit desirable photophysical and electrochemical properties, suggesting their utility in developing advanced optoelectronic materials (Sharma et al., 2016). Furthermore, the synthesis of thiomorpholine 1,1-dioxides via a green catalytic process in water highlights the versatility of thiomorpholine derivatives in catalysis and green chemistry (Ziyaei Halimehjnai et al., 2013).

Wirkmechanismus

Target of action

Many amines, including aromatic amines, are known to interact with various enzymes and receptors in the body. For example, monoamine oxidase (MAO) inhibitors are a class of drugs that interact with the MAO enzyme, which is involved in the breakdown of neurotransmitters .

Mode of action

MAO inhibitors work by blocking the action of MAO, thereby increasing the levels of neurotransmitters in the brain. This can help to alleviate symptoms of certain neurological disorders .

Biochemical pathways

The inhibition of MAO leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in various biochemical pathways related to mood regulation, stress response, and other neurological functions .

Result of action

The result of the action of a compound like an MAO inhibitor would be an increase in the levels of certain neurotransmitters in the brain, which can lead to changes in mood, behavior, and neurological function .

Action environment

The action of a compound can be influenced by various environmental factors. For example, the presence of other substances in the body can affect how a drug is metabolized and excreted. Additionally, factors such as pH and temperature can influence the stability and efficacy of a compound .

Eigenschaften

IUPAC Name |

4-thiomorpholin-4-ylpiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3S/c10-12-3-1-9(2-4-12)11-5-7-13-8-6-11/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIZKWWJNKPDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCSCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477712.png)

![2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one](/img/structure/B1477715.png)